molecular formula C14H13N3O5S2 B2559455 Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate CAS No. 1797026-59-5

Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate

Cat. No.: B2559455
CAS No.: 1797026-59-5
M. Wt: 367.39
InChI Key: VLHDDPOSHSRJMO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, an isoxazole ring, and a sulfonamide group

Biochemical Analysis

Biochemical Properties

Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions plays a crucial role in its mechanism of action . Additionally, the isoxazole moiety in the compound is commonly found in many commercially available drugs, highlighting its significance in drug discovery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . This localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions vary depending on the specific reaction but often involve the use of bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: Its ability to interact with biological molecules makes it useful for studying enzyme inhibition and protein binding.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.

    Isoxazole Derivatives: Compounds such as isoxazole-based anti-inflammatory drugs.

    Sulfonamides: Classic sulfonamide antibiotics like sulfamethoxazole.

Uniqueness

Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is unique due to its combination of a thiazole ring, an isoxazole ring, and a sulfonamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-2-21-13(18)10-7-23-14(15-10)17-24(19,20)8-11-9-5-3-4-6-12(9)22-16-11/h3-7H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHDDPOSHSRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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